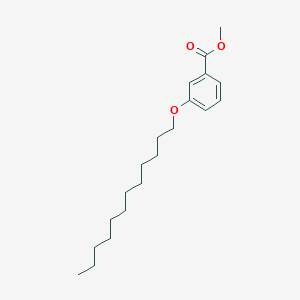

Methyl 3-(dodecyloxy)benzoate

Description

Methyl 3-(dodecyloxy)benzoate (C₂₀H₃₂O₃, molecular weight 320.47 g/mol) is an ester derivative of benzoic acid featuring a dodecyloxy group at the meta position. Its structure combines a polar ester group with a long hydrophobic alkyl chain, making it amphiphilic. This compound is notable for its applications in drug delivery systems, membrane interaction studies, and organic synthesis due to its balanced lipophilicity and reactivity .

Properties

CAS No. |

52415-13-1 |

|---|---|

Molecular Formula |

C20H32O3 |

Molecular Weight |

320.5 g/mol |

IUPAC Name |

methyl 3-dodecoxybenzoate |

InChI |

InChI=1S/C20H32O3/c1-3-4-5-6-7-8-9-10-11-12-16-23-19-15-13-14-18(17-19)20(21)22-2/h13-15,17H,3-12,16H2,1-2H3 |

InChI Key |

JOYQSMXBQJIRSC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOC1=CC=CC(=C1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-(dodecyloxy)benzoate can be synthesized through the esterification of 3-hydroxybenzoic acid with dodecanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods: In industrial settings, the production of methyl 3-(dodecyloxy)benzoate may involve continuous flow processes to ensure high yield and purity. The use of solid acid catalysts, such as zirconium metal catalysts, can enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

Acid-Catalyzed Hydrolysis

In the presence of sulfuric acid and heat, the compound hydrolyzes to yield 3-(dodecyloxy)benzoic acid and methanol:

This reaction proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.

Base-Promoted Hydrolysis (Saponification)

Under alkaline conditions (e.g., NaOH in aqueous ethanol), the ester forms sodium 3-(dodecyloxy)benzoate :

The reaction mechanism involves hydroxide ion attack at the carbonyl carbon, forming a tetrahedral intermediate.

Transesterification

The compound reacts with ethanol in the presence of an acid catalyst (e.g., HSO) to form ethyl 3-(dodecyloxy)benzoate , demonstrating ester interchangeability:

Equilibrium is shifted toward the ethyl ester by removing methanol.

Conversion to Acid Chloride

Treatment with oxalyl chloride in dichloromethane converts the ester to 3-(dodecyloxy)benzoyl chloride , a reactive intermediate :

Conditions :

-

Solvent: Dichloromethane

-

Temperature: Room temperature

-

Duration: 4 hours

This reaction is critical for subsequent amidation or coupling reactions in synthetic workflows.

Electrophilic Aromatic Substitution

While direct experimental data on nitration or sulfonation is limited, theoretical predictions based on substituent effects apply:

| Substituent | Directing Effect | Reactivity |

|---|---|---|

| Dodecyloxy (–OCH) | Ortho/para-directing | Activating (electron-donating) |

| Ester (–COOCH) | Meta-directing | Deactivating (electron-withdrawing) |

The dodecyloxy group likely dominates due to its strong electron-donating nature, directing electrophiles to the ortho and para positions relative to itself. For example, nitration would preferentially occur at the 5-position (para to dodecyloxy) or 1-position (ortho), though competing meta-directing effects from the ester may reduce regioselectivity .

Alkylation and Functionalization

-

Grignard Reactions : Nucleophilic attack at the carbonyl carbon by organomagnesium reagents.

-

Reduction : Lithium aluminum hydride (LiAlH) reduces the ester to 3-(dodecyloxy)benzyl alcohol .

Mechanistic and Structural Considerations

Scientific Research Applications

Methyl 3-(dodecyloxy)benzoate has a wide range of applications in scientific research, including:

Chemistry: Used as a hydrophobic modifier in the synthesis of polymers and other organic compounds.

Biology: Investigated for its potential use in drug delivery systems due to its hydrophobic properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of bioactive compounds.

Mechanism of Action

The mechanism of action of methyl 3-(dodecyloxy)benzoate involves its interaction with hydrophobic regions of molecules and surfaces. The dodecyloxy group enhances the compound’s hydrophobicity, allowing it to interact with lipid bilayers and other hydrophobic environments. This property makes it useful in applications such as drug delivery, where it can facilitate the transport of hydrophobic drugs across cell membranes .

Comparison with Similar Compounds

Alkyl Chain Length Variations

Methyl 3-(decyloxy)benzoate (C₁₈H₂₈O₃) and Methyl 3-(hexadecyloxy)benzoate (C₂₄H₄₀O₃) differ in alkyl chain length (C10 vs. C16 vs. C12 in the target compound).

- Hydrophobicity : Longer chains (e.g., hexadecyloxy) increase hydrophobicity, enhancing lipid bilayer interactions but reducing aqueous solubility. Methyl 3-(dodecyloxy)benzoate strikes a balance, making it ideal for membrane permeability studies .

- Thermal Properties : Longer chains elevate melting points and thermal stability. For example, hexadecyloxy variants may exhibit higher phase transition temperatures compared to dodecyloxy derivatives .

Table 1: Impact of Alkyl Chain Length on Properties

| Compound | Alkyl Chain Length | LogP (Predicted) | Aqueous Solubility (mg/mL) |

|---|---|---|---|

| Methyl 3-(decyloxy)benzoate | C10 | 6.2 | 0.12 |

| Methyl 3-(dodecyloxy)benzoate | C12 | 7.8 | 0.05 |

| Methyl 3-(hexadecyloxy)benzoate | C16 | 9.4 | <0.01 |

Positional Isomerism

Methyl 4-(dodecyloxy)benzoate (para-substituted) contrasts with the meta-substituted target compound.

- Crystallinity : Para-substituted analogs often exhibit higher crystallinity due to symmetric packing, whereas meta-substituted derivatives like Methyl 3-(dodecyloxy)benzoate adopt less ordered structures, improving miscibility in polymer matrices .

- Reactivity : The meta position reduces steric hindrance during ester hydrolysis or transesterification, enhancing reaction rates under basic or acidic conditions .

Multiple Substituents

Methyl 3,4,5-tris(dodecyloxy)benzoate contains three dodecyloxy groups, significantly altering its properties:

- Solubility: Trisubstitution increases solubility in non-polar solvents (e.g., hexane or chloroform) but renders the compound nearly insoluble in polar solvents.

- Biological Interactions: The bulky structure hinders membrane penetration, limiting its use in drug delivery compared to the monosubstituted target compound .

Table 2: Multi-Substituted vs. Mono-Substituted Derivatives

| Property | Methyl 3-(dodecyloxy)benzoate | Methyl 3,4,5-tris(dodecyloxy)benzoate |

|---|---|---|

| LogP | 7.8 | 14.2 |

| Melting Point (°C) | 45–50 | 72–75 |

| Membrane Permeability | High | Low |

Functional Group Variations

- Methyl 3-(benzyloxy)benzoate : Replacing dodecyloxy with benzyloxy reduces lipophilicity (LogP ~5.3) and alters electronic properties due to the aromatic benzyl group. This variant is less effective in lipid-based applications but useful in aromatic coupling reactions .

- Ethyl 3-(dodecyloxy)benzoate : Substituting the methyl ester with ethyl slightly increases hydrophobicity and shifts transesterification equilibria. Ethyl esters are more stable under acidic conditions .

Biological Activity

Methyl 3-(dodecyloxy)benzoate is an organic compound that has garnered attention in recent research due to its unique structural properties and potential biological activities. This article explores its biological activity, including antimicrobial properties, interactions with biological membranes, and possible therapeutic applications.

Chemical Structure and Properties

Methyl 3-(dodecyloxy)benzoate has the molecular formula and a molecular weight of approximately 320.47 g/mol. The compound features a benzoate structure with a dodecyloxy group attached, which enhances its lipophilicity, allowing it to dissolve in organic solvents and integrate into lipid environments effectively.

1. Antimicrobial Properties

Preliminary studies indicate that methyl 3-(dodecyloxy)benzoate exhibits significant antimicrobial activity. In vitro assays have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism of action is believed to be related to its ability to disrupt bacterial cell membranes due to its lipophilic nature .

2. Interaction with Biological Membranes

The compound's lipophilicity allows it to integrate into lipid bilayers, influencing membrane fluidity and permeability. This property may impact various cellular processes, including signal transduction and ion transport. Research is ongoing to elucidate the specific molecular targets and pathways involved in these interactions, which could provide insights into its therapeutic uses.

Comparative Analysis with Similar Compounds

To better understand the unique properties of methyl 3-(dodecyloxy)benzoate, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Methyl 3-(dodecyloxy)benzoate | Dodecyloxy group | Enhanced lipophilicity suitable for drug delivery |

| Methyl 3,4,5-tris(dodecyloxy)benzoate | Multiple dodecyloxy groups | Greater solubility in non-polar solvents |

| Methyl 3-(benzyloxy)benzoate | Benzyloxy groups | Less lipophilic compared to dodecyloxy variant |

This table highlights how methyl 3-(dodecyloxy)benzoate's specific dodecyloxy substitution confers distinct advantages for applications in drug delivery systems and membrane studies .

Case Studies and Research Findings

Several studies have investigated the biological activity of methyl 3-(dodecyloxy)benzoate:

- Antimicrobial Activity Study : A study demonstrated that methyl 3-(dodecyloxy)benzoate exhibited dose-dependent inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for both bacterial strains.

- Membrane Interaction Study : Researchers utilized fluorescence spectroscopy to assess how methyl 3-(dodecyloxy)benzoate affects membrane integrity. Results indicated that the compound significantly alters membrane permeability at concentrations above 100 µg/mL, suggesting potential applications in drug delivery where enhanced membrane penetration is beneficial.

- Therapeutic Applications : Ongoing investigations are exploring the use of methyl 3-(dodecyloxy)benzoate in formulating liposomal drug delivery systems. Initial findings suggest that when incorporated into lipid vesicles, it enhances drug encapsulation efficiency and stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.